Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride
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Overview
Description
Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride: is a chemical compound with the molecular formula C8H14ClNO2. It is a hydrochloride salt derived from the carboxylate ester of 3-azabicyclo[4.1.0]heptane. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step organic synthesis process starting from readily available precursors.
One common method involves the cyclization of a suitable precursor followed by esterification and hydrochloride formation.
Industrial Production Methods:
Industrial production typically involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and purification steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation products: Various carboxylic acids and ketones.
Reduction products: Alcohols and amines.
Substitution products: Different substituted derivatives of the bicyclic structure.
Chemistry:
Used as a building block in organic synthesis for the construction of complex molecules.
Studied for its reactivity and potential as a synthetic intermediate.
Biology:
Investigated for its biological activity and potential as a lead compound in drug discovery.
Studied for its interaction with biological targets and pathways.
Medicine:
Explored for its therapeutic potential in various diseases.
Potential use in the development of new pharmaceuticals.
Industry:
Utilized in the chemical industry for the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the biological or chemical context in which it is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
3-azabicyclo[3.1.1]heptanes
Uniqueness:
Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride is unique due to its specific structural features and reactivity profile, which distinguish it from other similar compounds.
Biological Activity
Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate; hydrochloride is a bicyclic compound with significant biological activity, particularly in pharmacology and neurobiology. This article explores its structure, synthesis, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C8H14ClNO2
- Molecular Weight : 191.65 g/mol
- CAS Number : 1368177-01-8
The compound features a nitrogen atom within its bicyclic structure, which contributes to its unique chemical properties and biological interactions. The hydrochloride form enhances its solubility in water, making it suitable for various applications in biological research and drug development .
Synthesis
The synthesis of methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate; hydrochloride typically involves cyclization reactions using appropriate precursors under specific conditions. Common methods include the use of Lewis acids as catalysts to facilitate the formation of the bicyclic structure .
Research indicates that methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate; hydrochloride interacts with various neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) receptors. These interactions suggest potential applications in treating mood disorders and neurodegenerative diseases . The compound may act as an inhibitor or modulator of receptor activity, influencing neurotransmission pathways.
Therapeutic Potential
The biological activity of this compound has been linked to several therapeutic applications:
- Neurotransmitter Modulation : It has shown promise in modulating serotonin and dopamine receptors, which are crucial in the treatment of depression and anxiety disorders.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially enhancing the efficacy of existing treatments for neurological conditions .
Case Study 1: Neuropharmacological Effects
A study evaluated the effects of methyl 3-azabicyclo[4.1.0]heptane derivatives on dopamine transporter binding sites. The findings revealed that these derivatives exhibited varying affinities compared to cocaine, suggesting a potential role in developing treatments for substance use disorders .
Case Study 2: Enzyme Interaction Studies
Further research investigated the compound's interaction with key enzymes involved in neurotransmitter synthesis and degradation. Results indicated that methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate could inhibit these enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine in vitro .
Data Table: Biological Activity Overview
Biological Activity | Mechanism | Potential Application |
---|---|---|
Neurotransmitter Modulation | Interaction with 5-HT and DA receptors | Treatment of mood disorders |
Enzyme Inhibition | Inhibition of neurotransmitter metabolizing enzymes | Enhancement of neuropharmacological therapies |
Binding Affinity | Competitive inhibition at dopamine transporter sites | Development of addiction treatments |
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-4-6(8)2-3-9-5-8;/h6,9H,2-5H2,1H3;1H |
InChI Key |
MDEDXJZMSXDUDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC1CCNC2.Cl |
Origin of Product |
United States |
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